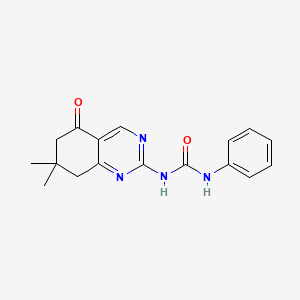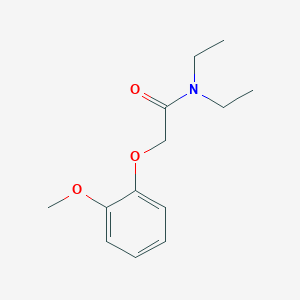
1-(2-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde, commonly known as CBR-5884, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of indole, which is a heterocyclic aromatic compound commonly found in various natural products, including tryptophan, an essential amino acid. CBR-5884 has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in several studies.
作用機序
CBR-5884 acts as a positive allosteric modulator of the NMDA receptor, meaning that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in NMDA receptor-mediated synaptic transmission, which can lead to changes in neuronal activity and plasticity.
Biochemical and Physiological Effects:
CBR-5884 has been shown to have a number of biochemical and physiological effects. In addition to enhancing NMDA receptor-mediated synaptic transmission, it has been shown to increase the phosphorylation of proteins involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and the Ca2+/calmodulin-dependent protein kinase II (CaMKII). CBR-5884 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in neuronal survival and plasticity.
実験室実験の利点と制限
CBR-5884 has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It has also been shown to have a high degree of selectivity for the NMDA receptor, which reduces the likelihood of off-target effects. However, CBR-5884 also has some limitations. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its effects on the NMDA receptor may vary depending on the experimental conditions, such as the concentration of glutamate or other modulators.
将来の方向性
For research on CBR-5884 include its potential use as a therapeutic agent for neurological disorders, the development of new analogs with improved properties, and further research on its biochemical and physiological effects.
合成法
CBR-5884 can be synthesized using a variety of methods. One common method is the reaction of 2-chlorobenzyl chloride with 7-ethylindole-3-carbaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
CBR-5884 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory. CBR-5884 has been shown to enhance NMDA receptor-mediated synaptic transmission, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-13-7-5-8-16-15(12-21)11-20(18(13)16)10-14-6-3-4-9-17(14)19/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEHWVSPPNXDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)

